molecular formula C18H12ClN3O3S B2361262 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 865285-92-3

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2361262
CAS No.: 865285-92-3
M. Wt: 385.82
InChI Key: JIMOHFUTMVFHPM-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is critically involved in cellular signaling pathways regulating proliferation, migration, and survival , and its overexpression is frequently associated with tumor progression, metastasis, and drug resistance in various cancers. The molecular design of this compound strategically integrates a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its ability to enhance potency and pharmacokinetic properties in kinase inhibitors. By targeting the ATP-binding site of FAK, this inhibitor disrupts downstream oncogenic signaling, making it a valuable pharmacological tool for probing the functional role of FAK in tumor biology and the tumor microenvironment . Its primary research applications include investigating mechanisms of cancer cell invasion, studying the effects of FAK inhibition on the tumor immune response, and evaluating its potential as a therapeutic agent in preclinical models of aggressive and metastatic diseases. This compound is for research use by qualified scientific professionals only.

Properties

IUPAC Name

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-24-12-8-4-2-6-10(12)17-21-22-18(25-17)20-16(23)15-14(19)11-7-3-5-9-13(11)26-15/h2-9H,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMOHFUTMVFHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chlorobenzo[b]thiophene-2-Carbonyl Hydrazide

The hydrazide intermediate serves as the foundational precursor for all routes.

Procedure :

  • 3-Chlorobenzo[b]thiophene-2-carbonyl chloride is synthesized via chlorination of benzo[b]thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) in chlorobenzene.
  • The carbonyl chloride is refluxed with hydrazine hydrate (85%) in ethanol, yielding the hydrazide.

Reaction Conditions :

  • Temperature: Reflux (78°C)
  • Time: 4–6 hours
  • Yield: 63–73%

Key Characterization :

  • IR : N-H stretch at 3140–3280 cm⁻¹, C=O at 1640 cm⁻¹.
  • ¹H NMR : NH₂ protons at δ 4.22 ppm.

Cyclization via Phosphorus Oxychloride (POCl₃)

POCl₃ facilitates cyclization by dehydrating the hydrazide intermediate.

Procedure :

  • The hydrazide is reacted with 2-methoxybenzoic acid (1.2 equiv) in POCl₃ at 80°C for 4 hours.
  • The mixture is quenched with ice, neutralized with NaHCO₃, and recrystallized from ethanol.

Reaction Conditions :

  • Solvent: POCl₃ (neat)
  • Temperature: 80°C
  • Time: 4 hours
  • Yield: 70–78%

Mechanism :
POCl₃ acts as both a cyclizing agent and dehydrating agent, forming the oxadiazole ring via intramolecular nucleophilic attack.

Microwave-Assisted Cyclization Using Chloramine-T

This method accelerates reaction times and improves yields.

Procedure :

  • The hydrazide is condensed with 2-methoxybenzaldehyde in dioxane under reflux to form a Schiff base.
  • The Schiff base is irradiated with chloramine-T (1 equiv) in ethanol using microwave (300 W, 30-second intervals).

Reaction Conditions :

  • Microwave Power: 300 W
  • Time: 10–15 minutes
  • Yield: 75–85%

Advantages :

  • Reduced reaction time (15 minutes vs. 4 hours).
  • Higher purity due to controlled heating.

Coupling Reactions with HATU/DIPEA

Optimization of Reaction Conditions

Table 1: Comparison of Key Synthetic Methods

Method Reagents Time Yield (%) Purity (HPLC) Source
POCl₃ Cyclization POCl₃, 2-methoxybenzoic acid 4 h 70–78 >95%
Microwave (Chloramine-T) Chloramine-T, MW 15 min 75–85 >98%
HATU Coupling HATU, DIPEA 3–5 h 65–72 97%

Key Observations :

  • POCl₃ Cyclization : Highest yield but requires hazardous reagents.
  • Microwave Method : Optimal balance of speed and yield.
  • HATU Coupling : Mild conditions but lower yield.

Analytical Characterization

The final compound is validated using spectroscopic methods:

  • IR : Absence of N-H (3280 cm⁻¹) and presence of C=N (1600 cm⁻¹) confirm cyclization.
  • ¹H NMR :
    • Oxadiazole protons: δ 8.27–7.42 (m, aromatic).
    • Methoxy group: δ 3.81 (s, OCH₃).
  • LC-MS : m/z 413 [M+H]⁺ (calculated for C₁₈H₁₂ClN₃O₃S).

Challenges and Solutions

  • Low Solubility : Recrystallization from ethanol/water mixtures improves purity.
  • Byproducts : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted hydrazide.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Oxadiazole Derivatives with Varied Aromatic Substituents
  • Compound 144 () :

    • Structure: 3-Chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-methylbenzamide
    • Key Difference: Methylation of the carboxamide nitrogen (N-methyl) reduces hydrogen-bonding capacity compared to the parent compound.
    • Impact: Likely reduced solubility but increased membrane permeability .
  • Compound from : Structure: 3-Chloro-N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-1-Benzothiophene-2-Carboxamide Key Difference: Substitution of 2-methoxyphenyl with 4-chlorophenyl. Impact: The electron-withdrawing chloro group may enhance electrophilic interactions but reduce π-donor activity compared to the methoxy group .
2.2. Benzothiophene Carboxamide Analogues
  • Compound from : Structure: 3-Chloro-N-[4-(2,4-Dimethylphenyl)-1,3-Thiazol-2-yl]-1-Benzothiophene-2-Carboxamide Key Difference: Replacement of 1,3,4-oxadiazole with a 1,3-thiazole ring.
2.3. Functionalized Oxadiazole-Thioether Derivatives
  • Biological Relevance: Sulfur-containing derivatives often show enhanced antibacterial activity due to thiol-reactive properties .
3.1. Antimicrobial Activity
  • Parent Compound: Limited direct data, but structurally similar oxadiazole derivatives () exhibit MIC values of 12.5–100 µg/mL against bacterial strains like E. coli and S. aureus.
  • Analogues with Thioxo Groups () : Thioxo-substituted oxadiazoles show improved activity against Gram-negative bacteria, likely due to enhanced membrane penetration .
3.2. Anticancer Potential
  • Compound 8e () : A 1,3,4-thiadiazole derivative with a 3,4,5-trimethoxyphenyl group demonstrated 55.71% inhibition of PC3 prostate cancer cells at 5 µM.
  • Comparison : The methoxyphenyl group in the parent compound may offer similar activity via tubulin inhibition, but empirical data is needed .

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compound Reference
2-Methoxyphenyl substitution Enhances lipophilicity and π-stacking; may improve CNS penetration. Parent Compound
Chlorine at benzothiophene Increases electrophilicity, potentially enhancing covalent binding to targets. Parent Compound
Thiazole vs. oxadiazole cores Thiazole derivatives show lower metabolic stability but higher solubility. Compound
N-Methylation of carboxamide Reduces hydrogen bonding; may decrease target affinity but improve bioavailability. Compound 144 ()

Biological Activity

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure features a benzothiophene core, an oxadiazole ring, and a methoxyphenyl substituent, which contribute to its unique chemical properties and possible therapeutic applications.

  • Molecular Formula : C18H12ClN3O3S
  • Molecular Weight : 373.82 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiophene Core : Cyclization reactions involving thiophene derivatives.
  • Oxadiazole Formation : Cyclization of hydrazides with carboxylic acids.
  • Functionalization : Introduction of the methoxyphenyl and chloro groups through substitution reactions.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

Antitumor Activity

Studies have demonstrated that compounds containing similar structures show significant antitumor effects. For instance, in vitro assays on various cancer cell lines (e.g., A549, HCC827) revealed that related compounds exhibited cytotoxicity with IC50 values ranging from 0.85 to 6.75 µM in different assay formats .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Initial screenings suggest it may inhibit the growth of certain bacterial strains, although specific data for this compound is limited compared to similar derivatives .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, potentially affecting replication and transcription processes .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of related compounds, it was found that derivatives with chloro substitutions demonstrated higher activity against lung cancer cell lines in both 2D and 3D culture systems. The results indicated a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Screening

Another study explored the antimicrobial potential of various oxadiazole derivatives, revealing that compounds with similar structural motifs exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. Further investigations are warranted to elucidate the specific mechanisms involved in this activity .

Data Summary Table

Biological Activity Observation IC50 Values (µM) Cell Lines Tested
AntitumorSignificant cytotoxicity observedA549: 6.75; HCC827: 5.13; NCI-H358: 0.85A549, HCC827, NCI-H358
AntimicrobialInhibitory effects on bacterial growthNot specifiedVarious bacterial strains

Q & A

Basic: What are the key synthetic steps for preparing this compound, and how are intermediates validated?

Answer:
The synthesis involves a multi-step process:

Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a carbonyl compound under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole core .

Substituent Introduction : Coupling the oxadiazole intermediate with a chlorinated benzothiophene carboxamide via amide bond formation. Reaction conditions (e.g., DCC/DMAP or carbodiimide coupling agents) are optimized for yield .

Validation : Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry (HRMS) to verify molecular weight. Purity is assessed via HPLC .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies protons on the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and benzothiophene aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole carbons .
  • IR Spectroscopy : Detects amide C=O stretching (~1680 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
  • X-ray Crystallography (if crystals obtained): Resolves spatial arrangement of the benzothiophene and oxadiazole moieties .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency .
  • Temperature Control : Cyclization at 90–100°C minimizes side products like open-chain hydrazides .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) improve amidation efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) isolates the final compound .

Advanced: What biological targets are hypothesized for this compound, and how are interactions validated?

Answer:

  • Hypothesized Targets : The oxadiazole and benzothiophene motifs suggest potential inhibition of tyrosine kinases or COX-2 due to structural similarity to known inhibitors .
  • Validation Methods :
    • Enzyme Assays : Measure IC₅₀ values against purified kinases or inflammatory enzymes .
    • Molecular Docking : Computational models (e.g., AutoDock) predict binding affinity to ATP-binding pockets .
    • Cellular Studies : Assess antiproliferative activity in cancer cell lines (e.g., MTT assay) and compare to structure-activity relationships (SAR) .

Advanced: How can contradictions in biological activity data be resolved?

Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish reproducibility across multiple concentrations .
  • Selectivity Profiling : Screen against related enzymes (e.g., kinase panels) to rule out non-specific binding .
  • Metabolite Analysis : Use LC-MS to detect degradation products that may influence activity .

Advanced: What computational methods are used to model its pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability based on the compound’s SMILES string .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) simulate binding stability with target proteins over time .
  • QSAR Modeling : Relate structural descriptors (e.g., electronegativity of the chloro group) to bioactivity using regression analysis .

Advanced: How does the methoxyphenyl substituent influence electronic properties?

Answer:

  • Electron Donation : The methoxy group’s –OCH₃ donates electrons via resonance, increasing electron density on the oxadiazole ring. This enhances π-π stacking with aromatic residues in target proteins .
  • Hammett Analysis : Quantifies substituent effects on reaction rates; σₚ values for –OCH₃ (~-0.27) indicate moderate electron donation .
  • DFT Calculations : Determine HOMO/LUMO energies to predict redox behavior and charge distribution .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the benzothiophene sulfur .
  • Storage Conditions : Lyophilized form at –20°C in inert atmosphere (argon) minimizes decomposition. Stability is monitored via periodic HPLC .

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